[2-bromo-6-(dimethylamino)phenyl]methanol
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Overview
Description
[2-bromo-6-(dimethylamino)phenyl]methanol is an organic compound with the molecular formula C9H12BrNO. It is a brominated aromatic alcohol that features a dimethylamino group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-bromo-6-(dimethylamino)phenyl]methanol typically involves the bromination of 2-(dimethylamino)phenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane at low temperatures to control the reaction rate and avoid over-bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-bromo-6-(dimethylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form [2-bromo-6-(dimethylamino)phenyl]methane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 2-bromo-6-(dimethylamino)benzaldehyde.
Reduction: [2-bromo-6-(dimethylamino)phenyl]methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
[2-bromo-6-(dimethylamino)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-bromo-6-(dimethylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,6-dimethylphenylamine: Similar in structure but lacks the hydroxyl group.
2-bromo-6-methylphenol: Similar brominated aromatic compound but with a methyl group instead of a dimethylamino group.
Uniqueness
[2-bromo-6-(dimethylamino)phenyl]methanol is unique due to the presence of both a bromine atom and a dimethylamino group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
1892994-53-4 |
---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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